pKa: 1-Piperideine (7.46) vs. Piperidine (11.2) – Implications for Basicity and Reactivity
The predicted pKa of 1-piperideine (7.46 ± 0.20) is substantially lower than that of piperidine (pKa ≈ 11.2) . This difference reflects the electron-withdrawing effect of the C=N double bond, rendering 1-piperideine a weaker base. Consequently, protonation states and nucleophilicity under physiological and synthetic conditions diverge significantly from piperidine.
| Evidence Dimension | pKa (basic strength) |
|---|---|
| Target Compound Data | 7.46 ± 0.20 |
| Comparator Or Baseline | Piperidine: ~11.2 |
| Quantified Difference | ΔpKa ≈ -3.7 |
| Conditions | Predicted using ACD/Labs or similar; aqueous |
Why This Matters
For pH-dependent reactions or biological assays, 1-piperideine will exhibit markedly different protonation and nucleophilicity compared to piperidine.
